

(Z)-GW 5074: A Technical Guide to its Dual Role in Apoptosis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-GW 5074 is a potent and selective small-molecule inhibitor of c-Raf kinase, a critical component of the Ras/Raf/MEK/ERK signaling pathway.[1] While initially investigated for its anti-proliferative effects, GW 5074 has emerged as a molecule with a complex and context-dependent role in the regulation of apoptosis. In cancer cell lines, particularly colorectal cancer, it has been shown to induce apoptosis, often in synergy with other chemotherapeutic agents. Conversely, in neuronal cells, GW 5074 exhibits a paradoxical neuroprotective effect, inhibiting apoptosis. This technical guide provides an in-depth overview of the current understanding of (Z)-GW 5074, its mechanism of action, and its divergent roles in apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Chemical Properties and Kinase Selectivity

(Z)-GW 5074 is a synthetic compound with the following chemical properties:

- Chemical Name: 3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo-1,3-dihydro-indol-2-one
- Molecular Formula: C₁₅H₈Br₂INO₂
- Molecular Weight: 520.94 g/mol



The primary molecular target of GW 5074 is the c-Raf (Raf-1) serine/threonine kinase. It exhibits high potency and selectivity for c-Raf over a range of other kinases.

Data Presentation: Kinase Inhibition Profile of (Z)-GW

5074

Kinase Target	IC50 (nM)	Fold Selectivity vs. c-Raf	Reference
c-Raf	9	-	[1]
JNK1	>1000	>111	[1]
JNK2	>1000	>111	[1]
JNK3	>1000	>111	[1]
MEK1	>1000	>111	[1]
MKK6	>1000	>111	[1]
MKK7	>1000	>111	[1]
CDK1	>1000	>111	[2]
CDK2	>1000	>111	[2]
c-Src	>1000	>111	[1]
p38 MAP Kinase	>1000	>111	[1]
VEGFR2	>1000	>111	[1]
c-Fms	>1000	>111	[1]

The Dichotomous Role of (Z)-GW 5074 in Apoptosis

The effect of GW 5074 on apoptosis is highly dependent on the cellular context, showcasing a fascinating duality in its biological activity.

Pro-Apoptotic Effects in Cancer Cells



In several cancer cell lines, particularly those of colorectal origin such as HCT116 and LoVo, GW 5074 has been demonstrated to induce apoptosis. This effect is often potentiated when used in combination with other multi-kinase inhibitors like sorafenib.[3][4] The pro-apoptotic mechanism in these cells is linked to the induction of mitochondrial dysfunction, characterized by increased generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[3][5]

Anti-Apoptotic (Neuroprotective) Effects in Neuronal Cells

In stark contrast to its effects on cancer cells, GW 5074 exhibits a robust neuroprotective function by inhibiting apoptosis in neuronal cells, such as cerebellar granule neurons.[6][7] This protective effect has been observed in various models of neuronal cell death, including those induced by low potassium (LK), MPP+, and methylmercury.[6][8] The neuroprotective signaling cascade is independent of the MEK-ERK and Akt pathways and instead involves the activation of Ras and the transcription factor NF-kB.[6][9]

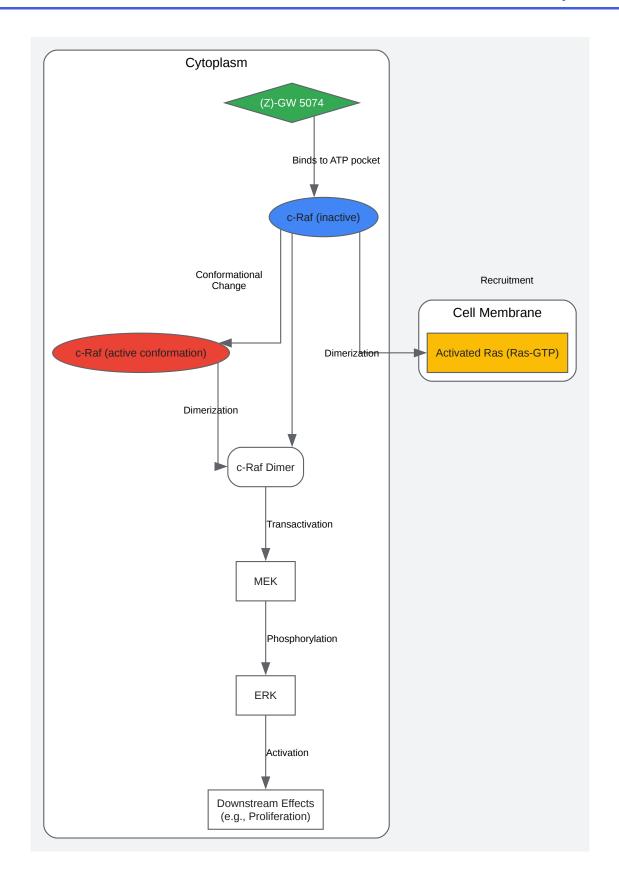
Signaling Pathways Modulated by (Z)-GW 5074

The dual role of GW 5074 in apoptosis can be attributed to its complex modulation of intracellular signaling pathways.

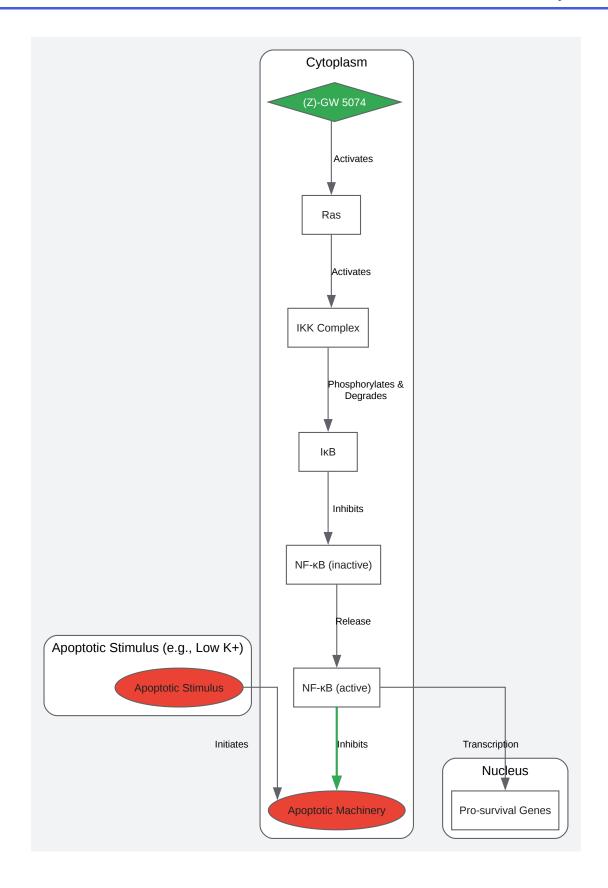
The Paradoxical Activation of the Raf/MEK/ERK Pathway

A key aspect of Raf inhibitors, including GW 5074, is the phenomenon of "paradoxical activation."[8][10] In wild-type BRAF cells, particularly in the presence of activated Ras, Raf inhibitors can induce a conformational change in Raf proteins, leading to their dimerization and subsequent transactivation.[11][12] This results in an unexpected increase in the activity of the downstream MEK/ERK pathway. While this effect can be pro-proliferative in some contexts, the neuroprotective effects of GW 5074 appear to be independent of MEK-ERK signaling.[6][9]

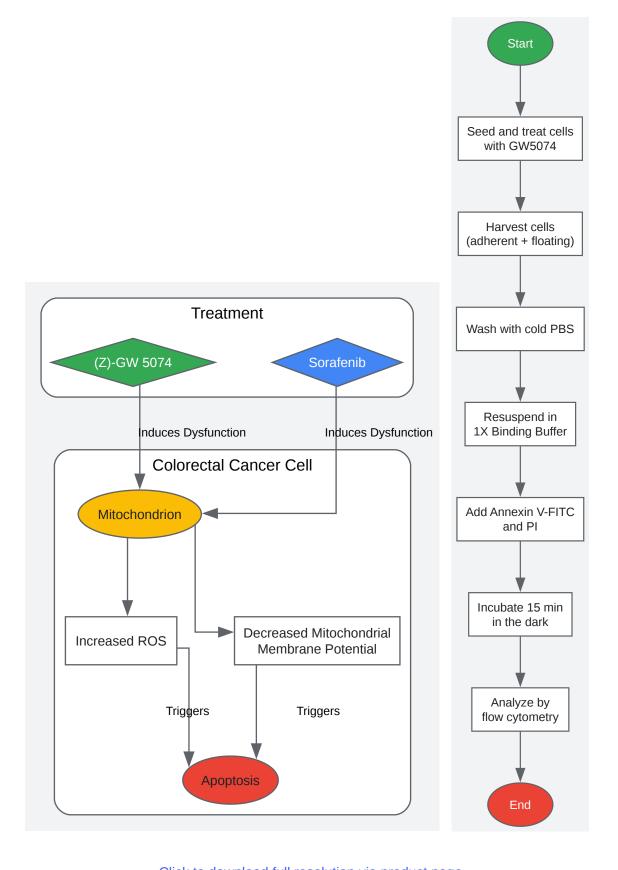












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